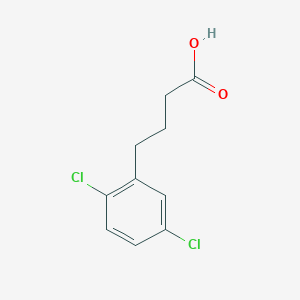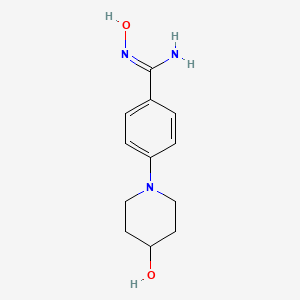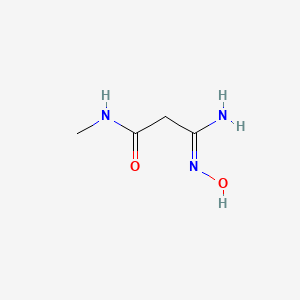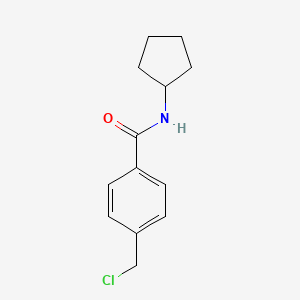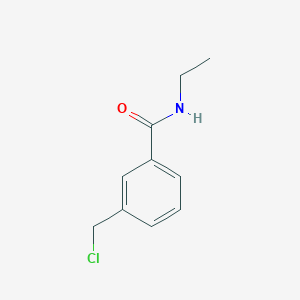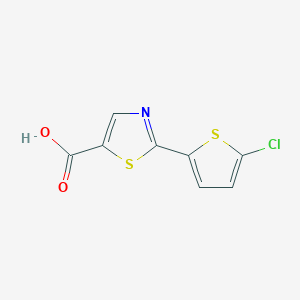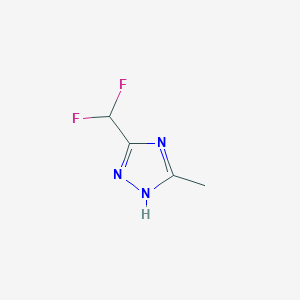![molecular formula C13H17N3 B1420085 [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine CAS No. 1177327-48-8](/img/structure/B1420085.png)
[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine
Vue d'ensemble
Description
[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
A series of Schiff bases, including compounds similar to [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine, were synthesized and tested for anticonvulsant activity. These compounds demonstrated significant seizures protection in various models. The chemical structures of these compounds were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis, with some exhibiting high protective indexes (Pandey & Srivastava, 2011).
Anticancer Activity
Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, similar to the compound , were synthesized and characterized. These complexes showed significant anticancer activity against various human cancerous and noncancerous cell lines. The complexes also demonstrated strong DNA-binding affinity and selective toxicity, indicating potential in cancer treatment (Mbugua et al., 2020).
Hydrogen Bonding in Schiff Bases
An X-ray crystallographic and DFT study of pyrrolide-imine Schiff base compounds, related to the compound , provided insights into the complementary hydrogen bonding of bidentate ligands. This research contributes to a deeper understanding of the chemical properties and potential applications of such compounds in various fields (Akerman & Chiazzari, 2014).
Catalytic Hydroxylation of Alkanes
Research on diiron(III) complexes of tridentate 3N ligands, which are structurally similar to this compound, revealed their role as functional models for methane monooxygenases. These complexes were studied for their catalytic efficiency in the selective hydroxylation of alkanes, contributing to potential industrial applications (Sankaralingam & Palaniandavar, 2014).
Ligand Exchange and Spin State Equilibria
A series of Fe(II) complexes based on pentadentate and tetradentate ligands related to the compound of interest were characterized, providing insights into ligand exchange and spin state equilibria in aqueous media. This research has implications for the development of novel metal complexes with specific electronic properties (Draksharapu et al., 2012).
Catalytic Applications of Palladacycles
Palladacycles based on pyridin-2-yl)phenyl)methanamine derivatives, structurally related to the compound , demonstrated good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state. This research contributes to the field of catalysis, particularly in the development of new catalytic systems (Roffe et al., 2016).
Fluorescent Chemosensors for Metal Ions
An anthracene-based fluorescent chemosensor incorporating a dipicolylamine derivative, similar to the compound of interest, was synthesized for selective detection of Zn2+ ions. This research has potential applications in the development of sensitive and selective sensors for metal ions (Kim et al., 2013).
Propriétés
IUPAC Name |
[2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-6-13(7-14)11(2)16(10)9-12-4-3-5-15-8-12/h3-6,8H,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMOJPPJSPUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


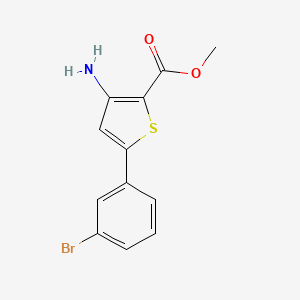

![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)

